molecular formula C10H20O3 B030962 10-Hydroxydecanoic acid CAS No. 1679-53-4

10-Hydroxydecanoic acid

Cat. No. B030962
CAS RN: 1679-53-4
M. Wt: 188.26 g/mol
InChI Key: YJCJVMMDTBEITC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-hydroxydecanoic acid has been explored through various methods, including the alkaline cleavage of ricinoleates and derivatives, yielding 10-hydroxydecanoic acid in good yield under specific conditions. For instance, the fusion of raw castor oil or methyl ricinoleate with alkali in the presence of a high-boiling alcohol at 185-195°C can produce 10-hydroxydecanoic acid efficiently (Diamond & Applewhite, 1967). Another method involves the cleavage of ricinoleyl alcohol, producing 1,10-decanediol, showcasing the versatility of processes leading to or involving 10-hydroxydecanoic acid.

Molecular Structure Analysis

The molecular structure of 10-hydroxydecanoic acid, characterized by its hydroxy and carboxylic functional groups, lays the foundation for its diverse reactivity and applications. Studies on polymers derived from 10-hydroxydecanoic acid, such as poly(10-hydroxydecanoate), reveal insights into how the molecular weight and structure impact the material's physical properties. These studies demonstrate the compound's potential in creating materials with desirable mechanical properties (Gao et al., 2020).

Chemical Reactions and Properties

10-Hydroxydecanoic acid participates in various chemical reactions, underlining its versatility in synthetic chemistry. Polymerization reactions, especially those catalyzed by enzymes, have been a focus of research, illustrating the compound's potential in the synthesis of biodegradable polymers. For example, polymerization in benzene with polyethylene glycol-modified lipase shows the compound's ability to form linear polymers under mild conditions (Ajima et al., 1985).

Physical Properties Analysis

The physical properties of 10-hydroxydecanoic acid and its derivatives, such as melting point, crystallinity, and mechanical behavior, are critical for their application in material science. Research on aliphatic polyesters derived from 10-hydroxydecanoic acid highlights the relationship between molecular weight and physical properties, showing how adjustments in synthesis can tailor materials for specific applications (Gao et al., 2020).

Scientific Research Applications

Polymerization Applications

10-Hydroxydecanoic acid has been utilized in various polymerization applications. It was used to create linear polymers through ester bond formation using polyethylene glycol-modified lipase in benzene, demonstrating its potential in polymer synthesis under mild conditions (Ajima et al., 1985). Similarly, efficient polyester synthesis was achieved using 10-hydroxydecanoic acid with the lipase from Candida cylindracea, producing polymers with significant length and uniformity (O'Hagan & Zaidi, 1993). Another study focused on the synthesis of diblock copolymers combining 10-hydroxydecanoic acid and styrene, highlighting its versatility in creating biodegradable polymers with well-defined properties (Li et al., 2006).

Biochemical and Microbial Applications

10-Hydroxydecanoic acid plays a significant role in biochemical processes. It was identified as a major product of fatty acid oxidation by rat liver microsomes, emphasizing its importance in metabolic pathways (Hamberg & Björkhem, 1971). Moreover, its microbial production was explored using organisms like Saccharomyces cerevisiae and Nocardia species, demonstrating its potential in microbial fermentation and biotransformation processes (El-Sharkawy et al., 1992).

Chemical Synthesis and Analysis

In chemical synthesis, 10-hydroxydecanoic acid was efficiently prepared through alkaline cleavage of ricinoleates, showcasing a method to produce this compound in high yield and purity (Diamond & Applewhite, 1967). The compound was also synthesized from methyl 10-hydroxydecanoate in a process to create marine bacterial fatty acids, highlighting its utility in synthesizing biologically relevant compounds (Carballeira et al., 1999). Additionally, its analysis in commercial products was achieved through gas chromatography, indicating its application in quality control and content estimation in products like royal jelly (Matsui, 1986).

Biological and Medicinal Research

In biological and medicinal research, the compound showed potential anti-inflammatory effects, especially in studies involving royal jelly and its fatty acids. It was found to modulate key inflammatory genes and pathways, providing insights into its pharmacological applications (Chen et al., 2016).

Safety And Hazards

10-HDA is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Future Directions

10-HDA has been scientifically discovered in 1957 . It is a natural product found in Trypanosoma brucei . The exogenous honeybee-derived medium-chain fatty acid 10-HDA may effectively enhance antigen-specific immune responses .

properties

IUPAC Name

10-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJVMMDTBEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168428
Record name 10-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

10-Hydroxydecanoic acid

CAS RN

1679-53-4, 27925-00-4
Record name 10-Hydroxydecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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